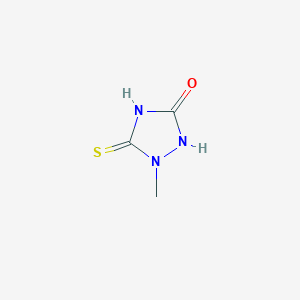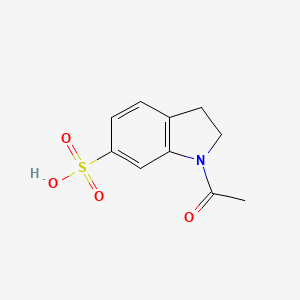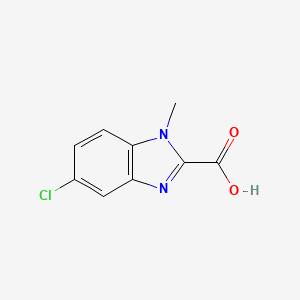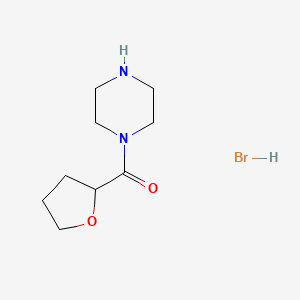
1-(2-Tetrahydrofuroyl)piperazine hydrobromide
説明
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a chemical compound with the empirical formula C9H16N2O2 · xHBr . It is a white to cream-colored crystalline powder and is used in scientific experiments as a catalyst, intermediate, and for other applications.
Synthesis Analysis
The compound is synthesized by reacting piperazine with tetrahydrofuran-2-carboxylic acid in the presence of hydrobromic acid .Molecular Structure Analysis
The molecular formula of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide is C9H17BrN2O2 . The molecular weight is 188.15 g/mol.Physical And Chemical Properties Analysis
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a solid substance . It has a melting point range of 103-107°C . It is soluble in water, ethanol, and methanol .科学的研究の応用
1. Positron Emission Tomography Radiotracers
1-(2-Tetrahydrofuroyl)piperazine hydrobromide analogues have potential applications in positron emission tomography (PET) as radiotracers. These compounds, designed with reduced lipophilicity and increased polar functionality, can be useful in diagnostic applications, particularly in oncology. For instance, the analogue (-)-(S)-9, with its σ(2) selectivity and moderate lipophilicity, shows promise for tumor cell entry and minimal antiproliferative activity, making it a potential candidate for PET imaging in cancer research (Abate et al., 2011).
2. Synthesis of Piperazine Compounds
1-(2-Tetrahydrofuroyl)piperazine is synthesized through the esterification of 2-tetrahydrofuroic acid with methanol, followed by a reaction with piperazine. This process, characterized by NMR and IR techniques, is critical for the production of various piperazine compounds that find extensive use in pharmaceuticals and chemical research (Zheng Xiao-hui, 2010).
3. Pharmaceutical Intermediate Synthesis
1-(2-Tetrahydrofuroyl)piperazine hydrobromide serves as an important intermediate in pharmaceutical synthesis. For example, it's involved in the biosynthesis of certain N-oxide/N-glucuronide metabolites used in the development of novel antidepressants. This compound demonstrates the capacity to undergo complex biotransformation processes, highlighting its significance in medicinal chemistry and drug development (Uldam et al., 2011).
4. Ligand Exchange Crystal Growth
In the field of inorganic-organic hybrid materials, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide and its derivatives play a role in the ligand exchange crystal growth process. This process is used to obtain monohydrates of piperazine-1,4-diium hexabromidorhodate(III) bromide and hexaiodidorhodate(III) iodide, which are significant for understanding the crystallographic properties of inorganic-organic hybrids (Bujak, 2015).
5. Flame Retardant Application
Research into the use of piperazine-phosphonates, including derivatives of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, has shown potential in flame retardant applications for cotton fabric. This research explores how these derivatives affect the thermal decomposition of cotton fabric, indicating their practical application in enhancing the fire-resistant properties of textiles (Nguyen et al., 2014).
Safety And Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
oxolan-2-yl(piperazin-1-yl)methanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.BrH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDGWNBMNOMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tetrahydrofuroyl)piperazine hydrobromide | |
CAS RN |
63590-62-5 | |
| Record name | 1-(2-Tetrahydrofuroyl)piperazine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



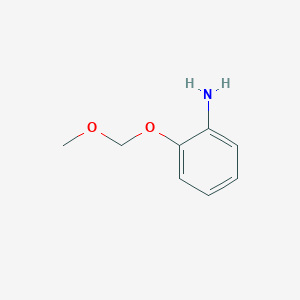
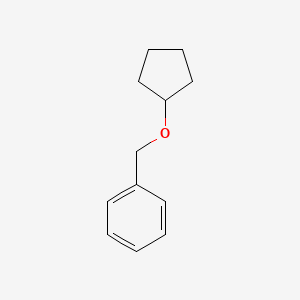
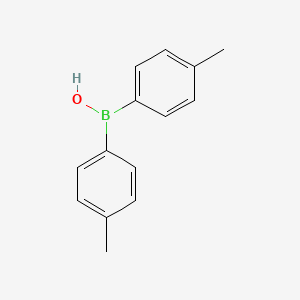
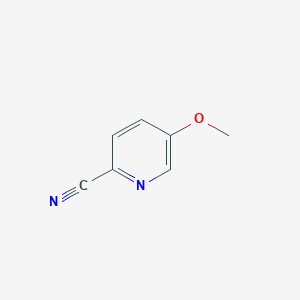
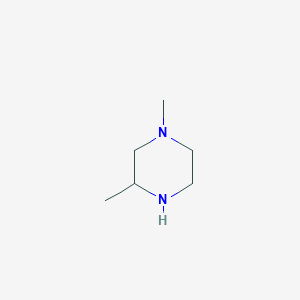

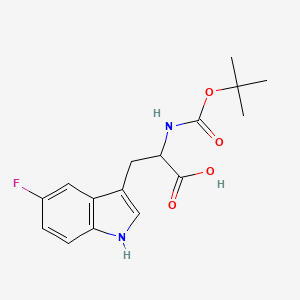
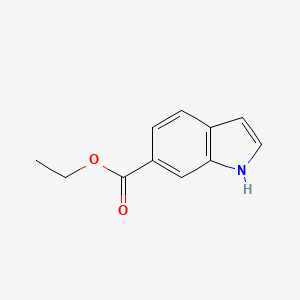
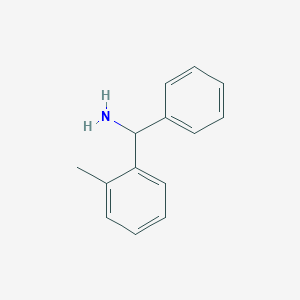
![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)
